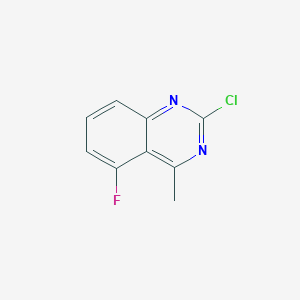

2-Chloro-5-fluoro-4-methylquinazoline

CAS No.:

Cat. No.: VC15978675

Molecular Formula: C9H6ClFN2

Molecular Weight: 196.61 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6ClFN2 |

|---|---|

| Molecular Weight | 196.61 g/mol |

| IUPAC Name | 2-chloro-5-fluoro-4-methylquinazoline |

| Standard InChI | InChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |

| Standard InChI Key | ULQZDRTZMZEPQU-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C2C(=NC(=N1)Cl)C=CC=C2F |

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

2-Chloro-5-fluoro-4-methylquinazoline features a quinazoline core (C₉H₆ClFN₂) with substituents strategically positioned to influence electronic and steric properties. The chlorine atom at position 2 enhances electrophilicity, while the fluorine at position 5 contributes to metabolic stability and bioavailability. The methyl group at position 4 modulates steric interactions, potentially affecting binding affinity to biological targets .

Table 1: Basic Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1388037-44-2 | |

| Molecular Formula | C₉H₆ClFN₂ | |

| Molecular Weight | 196.61 g/mol | |

| Density | Not reported | - |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

The absence of reported density and thermal properties underscores the need for further experimental characterization .

Synthesis and Chemical Reactivity

Synthetic Routes

While no explicit synthesis protocol for 2-Chloro-5-fluoro-4-methylquinazoline is documented in the provided sources, analogous quinazoline derivatives are typically synthesized via cyclization reactions. For example, 4-chloro-7-fluoro-2-methylquinazoline—a structural analog—is synthesized through regioselective nitration and halogenation steps followed by cyclization . A plausible route for 2-Chloro-5-fluoro-4-methylquinazoline could involve:

-

Halogenation: Introduction of chlorine and fluorine substituents via electrophilic aromatic substitution.

-

Cyclization: Formation of the quinazoline ring using a nitrile precursor and ammonia under high-temperature conditions .

Reactivity Profile

The compound’s reactivity is dominated by:

-

Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by amines or thiols, enabling derivatization.

-

Electrophilic Aromatic Substitution: The electron-deficient quinazoline ring facilitates further functionalization at positions 6 and 8 .

Comparative Analysis with Structural Analogs

Table 2: Comparison of Quinazoline Derivatives

The position of halogen substituents critically influences target selectivity. For example, fluorine at position 5 (vs. 7) may enhance blood-brain barrier penetration due to increased lipophilicity .

Challenges and Future Directions

Current limitations include:

-

Data Gaps: Missing pharmacokinetic and toxicity profiles.

-

Synthetic Optimization: Scalable routes for large-scale production remain unexplored.

Future research should prioritize:

-

In vitro Screening: Cytotoxicity assays across diverse cancer cell lines.

-

Structural Modifications: Exploring substitutions at positions 6 and 8 to enhance potency.

-

In vivo Studies: Efficacy and safety evaluations in murine models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume